[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate
Description
Properties
CAS No. |
14816-17-2 |
|---|---|
Molecular Formula |
C12H15N2O4P |
Molecular Weight |
282.23 g/mol |
IUPAC Name |
[(Z)-[cyano(phenyl)methylidene]amino] diethyl phosphate |
InChI |
InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12+ |
InChI Key |
LSUIQEGRPQBHDW-WYMLVPIESA-N |
SMILES |
CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Isomeric SMILES |
CCOP(=O)(OCC)O/N=C(\C#N)/C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Cyano(phenyl)methylideneamine | Phenylacetonitrile reacts with aldehydes or ketones under basic conditions to form the corresponding imines or enamine intermediates | Typically in ethanol or methanol, with catalytic acid or base, at room temperature or reflux |
| 2 | Nucleophilic Addition to Phosphorochloridate | The amino intermediate reacts with diethyl phosphorochloridate | Conducted in an inert atmosphere (argon or nitrogen) in solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C |
| 3 | Formation of the Phosphorylated Compound | The reaction mixture is stirred until completion, monitored via TLC or NMR | Purification via chromatography or recrystallization |
Research Findings:
This route emphasizes mild conditions to prevent side reactions, with the key step being the nucleophilic attack of the amino group on the phosphorochloridate. The reaction is sensitive to moisture, requiring an inert atmosphere and dry solvents.
Condensation of Cyanoacetyl Derivatives with Amino Phosphates
Overview:
A more specific approach involves condensing cyanoacetyl compounds with amino phosphate derivatives, facilitating the formation of the cyano(phenyl)methylidene amino moiety directly.
Procedure:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of Cyanoacetyl Phenyl Derivative | Phenylacetonitrile reacts with acyl chlorides or anhydrides under basic conditions | Usually in pyridine or DMF at 0–25°C |
| 2 | Condensation with Amino Phosphate | The cyanoacetyl phenyl derivative reacts with diethyl phosphoramidate or similar phosphate sources | Conducted at room temperature with catalytic base (e.g., triethylamine) |
| 3 | Cyclization or Stabilization | The intermediate undergoes tautomerization or stabilization steps | Purification by chromatography |
Research Findings:
This method provides a direct route to the target compound, with the condensation step being crucial for regioselectivity and yield.
Industrial-Scale Synthesis via Phosphorylation of Cyano-Phenyl Precursors
Overview:
For large-scale production, the synthesis involves phosphorylation of pre-formed cyano-phenyl compounds.
Process:
| Step | Reaction Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of Cyano-Phenyl Precursors | Phenylacetonitrile or phenylacetaldehyde derivatives | In inert solvents, under controlled temperature |
| 2 | Phosphorylation | Use of diethyl chlorophosphate or diethyl phosphorochloridate | Conducted in inert solvents at 0–25°C, with base (e.g., triethylamine) |
| 3 | Purification | Distillation, crystallization, or chromatography | Ensures high purity for industrial applications |
Research Findings:
This approach is scalable, with reaction parameters optimized for yield and purity, often involving continuous flow reactors for efficiency.
Notes on Reaction Conditions and Reagents
| Parameter | Typical Range | Significance |
|---|---|---|
| Solvent | Dichloromethane, THF, or acetonitrile | Ensures solubility and inertness |
| Temperature | 0–25°C | Maintains selectivity and prevents side reactions |
| Atmosphere | Inert (argon or nitrogen) | Prevents moisture and oxygen interference |
| Catalysts | Triethylamine, pyridine | Facilitates nucleophilic reactions |
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The cyano group and the phosphate ester play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Differences :
- Methoxy or chloro substituents (e.g., in DCP or (4-cyano-2-methoxyphenyl) diethyl phosphate) alter electronic properties and solubility .
- Phosphate vs. Phosphonate: Phosphonate derivatives (e.g., diethyl P-[(4-cyanophenyl)methyl]phosphonate) exhibit stronger P–C bonds, increasing hydrolytic stability compared to phosphate esters .
Physicochemical Properties
Insights :
- Methoxy-substituted analogs exhibit higher solubility in polar solvents due to increased hydrogen-bonding capacity .
Biological Activity
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is a compound characterized by its unique structural features, including a cyano group, a phenyl moiety, and a diethyl phosphate ester. This composition endows it with potential biological activities that are of interest in medicinal chemistry and biochemistry. The compound's interactions with biological systems, mechanisms of action, and potential therapeutic applications will be explored in detail.
The molecular formula of this compound is . Its structure can be represented as follows:
- Functional Groups :
- Cyano group (-C≡N)
- Phenyl group (-C6H5)
- Diethyl phosphate ester (-O-P(=O)(OEt)2)
Synthesis
The synthesis of this compound typically involves the reaction of cyanoacetylated amines with diethyl phosphorochloridate under controlled conditions. Common solvents include dichloromethane or tetrahydrofuran, and the reactions are performed in an inert atmosphere to prevent unwanted side reactions .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano and phosphate groups facilitate binding to specific molecular targets, potentially leading to inhibition or activation of enzymatic pathways .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 | Staphylococcus aureus |
| Compound 10 | 0.25 | Escherichia coli |
| [(E)-[cyano...]* | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition at low concentrations .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) |
|---|---|
| DNA Gyrase | 31.64 |
| Dihydrofolate Reductase | 2.67 |
Case Studies
- Prodrug Strategy : The incorporation of phosphate esters in drug design has been explored to enhance cellular uptake and bioavailability. Studies indicate that prodrugs can improve the pharmacokinetic profiles of active compounds by facilitating their entry into cells .
- Anticancer Applications : Investigations into the anticancer potential of similar phosphonate compounds suggest that they may interfere with cancer cell metabolism and proliferation, demonstrating the need for further research on this compound in this context .
Q & A
Q. What are the standard synthetic routes for [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate, and how are reaction conditions optimized?
The synthesis of organophosphates like this compound typically involves phosphorylation reactions. A common method involves reacting diethyl phosphorochloridate with phenolic derivatives in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. For example, diethyl phenyl phosphate was synthesized by reacting diethyl phosphorochloridate with phenol in ethyl ether, followed by purification via silica gel chromatography . Reaction optimization includes monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity or temperature to improve yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>31</sup>P NMR are essential for confirming molecular structure and purity (>98% as shown in diethyl phosphate synthesis) .
- X-ray Crystallography: Used to resolve crystal packing and intermolecular interactions. For structurally similar compounds, weak C–H···O and C–H···π interactions stabilize molecular conformations .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and phosphorylation patterns, as demonstrated in phosphorylation mechanism studies .
Advanced Research Questions
Q. How does the compound participate in phosphorylation reactions, and what mechanistic insights exist?
The compound’s phosphonate group acts as an electrophilic center, enabling phosphorylation of nucleophilic residues (e.g., amino/hydroxy groups in biomolecules). For example, diethyl cyano phosphate (DCP) phosphorylates probes via a nucleophilic substitution mechanism, confirmed by <sup>1</sup>H NMR and HRMS . Kinetic studies using stopped-flow spectroscopy or fluorescence quenching can elucidate reaction rates and intermediate formation.
Q. What are the structural determinants of its reactivity in cross-coupling or enzyme inhibition studies?
- Steric and Electronic Effects: The cyano group enhances electrophilicity, while the phenyl ring contributes to π-π stacking in enzyme active sites.
- Crystal Packing: Weak interactions (e.g., C–H···O motifs) influence solubility and reactivity. For instance, disordered ethoxy groups in similar compounds reduce crystallinity but enhance solution-phase reactivity .
- Enzyme Inhibition: Phosphonate analogs mimic phosphate transition states, inhibiting hydrolases. Assays measuring IC50 values using recombinant enzymes (e.g., phosphotriesterases) are recommended .
Q. How can computational methods (e.g., QSPR, DFT) predict its physicochemical or toxicological properties?
Quantum chemical calculations (e.g., Density Functional Theory) model electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Quantitative Structure-Property Relationship (QSPR) models predict solubility, logP, and toxicity based on descriptors like polar surface area and molecular volume . For safety assessments, in vitro assays (e.g., bacterial gene mutation tests) are prioritized, as seen in EFSA evaluations of structurally related phosphonates .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
